

Definitive Technical Guide: 5-Bromothiazol-4-amine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Bromothiazol-4-amine

CAS No.: 1353101-50-4

Cat. No.: B569822

[Get Quote](#)

Synthesis, Stability, and Medicinal Chemistry

Applications[1]

Executive Summary & Structural Identity[2]

5-Bromothiazol-4-amine (IUPAC: 5-bromo-1,3-thiazol-4-amine) is a specialized heterocyclic building block distinct from its widely available isomer, 2-amino-5-bromothiazole.[1] While the 2-amino derivatives are stable and ubiquitous in drug discovery (e.g., Abemaciclib), the 4-amino core is historically characterized by significant instability and tautomeric lability.

This guide provides a field-proven workflow for accessing this scaffold, emphasizing that it must be handled primarily as a salt or protected intermediate to prevent decomposition.[1] Its value lies in offering a unique vector for structure-activity relationship (SAR) exploration, particularly when the C2 position requires steric freedom or specific hydrogen bonding interactions.

Structural Specifications

- IUPAC Name: 5-bromo-1,3-thiazol-4-amine[1]
- CAS Number: (Rare/Variable based on salt form)
- Molecular Formula:

- Molecular Weight: 178.97 g/mol (Free base)
- Key Feature: The amine is at position 4 (adjacent to Nitrogen), and Bromine is at position 5 (adjacent to Sulfur).

Property	5-Bromothiazol-4-amine (Target)	2-Amino-5-bromothiazole (Common Isomer)
Structure	Amine @ C4, Br @ C5	Amine @ C2, Br @ C5
Stability	Low (Hygroscopic, tautomerizes)	High (Stable solid)
pKa (est)	~3.5 - 4.0 (Less basic)	~5.3 (More basic)
Primary Use	Specialized intermediate, C-H activation	Standard HTS scaffold

Synthetic Routes & Mechanistic Causality[1][3]

Direct bromination of free thiazol-4-amine is operationally difficult due to the substrate's instability.[1] The most reliable "Self-Validating" protocol involves a Curtius Rearrangement strategy followed by late-stage halogenation of the protected amine.[1]

The "Protection-First" Pathway (Recommended)[1]

This route avoids the isolation of the unstable free amine until the final step.

Step 1: Precursor Synthesis (Ethyl thiazole-4-carboxylate) Starting from commercially available ethyl 2-aminothiazole-4-carboxylate, the amino group is removed via Sandmeyer-type deamination (diazotization followed by reduction with

) to yield ethyl thiazole-4-carboxylate.[1]

Step 2: Curtius Rearrangement to N-Boc-thiazol-4-amine The ester is hydrolyzed to the acid, then treated with Diphenylphosphoryl azide (DPPA) and tert-butanol.[1]

- Mechanistic Insight: The intermediate isocyanate is trapped by t-BuOH to form the stable carbamate (Boc-protected amine).[1] This prevents the ring from tautomerizing or

polymerizing.

Step 3: Regioselective Bromination The N-Boc-thiazol-4-amine is treated with N-Bromosuccinimide (NBS).[1]

- **Causality:** Electrophilic aromatic substitution (EAS) occurs preferentially at C5 (the most electron-rich position remaining, alpha to sulfur) rather than C2. The bulky Boc group also sterically discourages reaction at N3.

Step 4: Controlled Deprotection Removal of the Boc group using HCl/Dioxane or TFA/DCM yields the stable salt form.

Experimental Protocol (Step-by-Step)

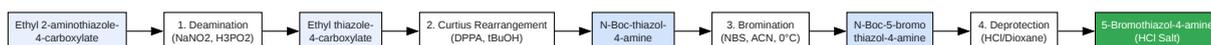
Reaction: Bromination of tert-butyl thiazol-4-ylcarbamate[1]

- **Setup:** Charge a dry round-bottom flask with tert-butyl thiazol-4-ylcarbamate (1.0 eq) and anhydrous Acetonitrile (ACN) [0.1 M].
- **Cooling:** Cool the solution to 0°C under atmosphere. Reason: Controls the exotherm and improves regioselectivity.
- **Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect from light.[1]
- **Monitoring:** Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane/EtOAc) or LCMS. Look for the mass shift (+79/81 amu).
- **Workup:** Quench with saturated (to remove excess bromine). Extract with EtOAc.[1] Wash with brine, dry over .
- **Purification:** Silica gel chromatography. The product (tert-butyl (5-bromothiazol-4-yl)carbamate) is stable.[1]

- Salt Formation: Dissolve the purified intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir 2h. Filter the white precipitate.
 - Result: **5-Bromothiazol-4-amine Hydrochloride**.^[1]

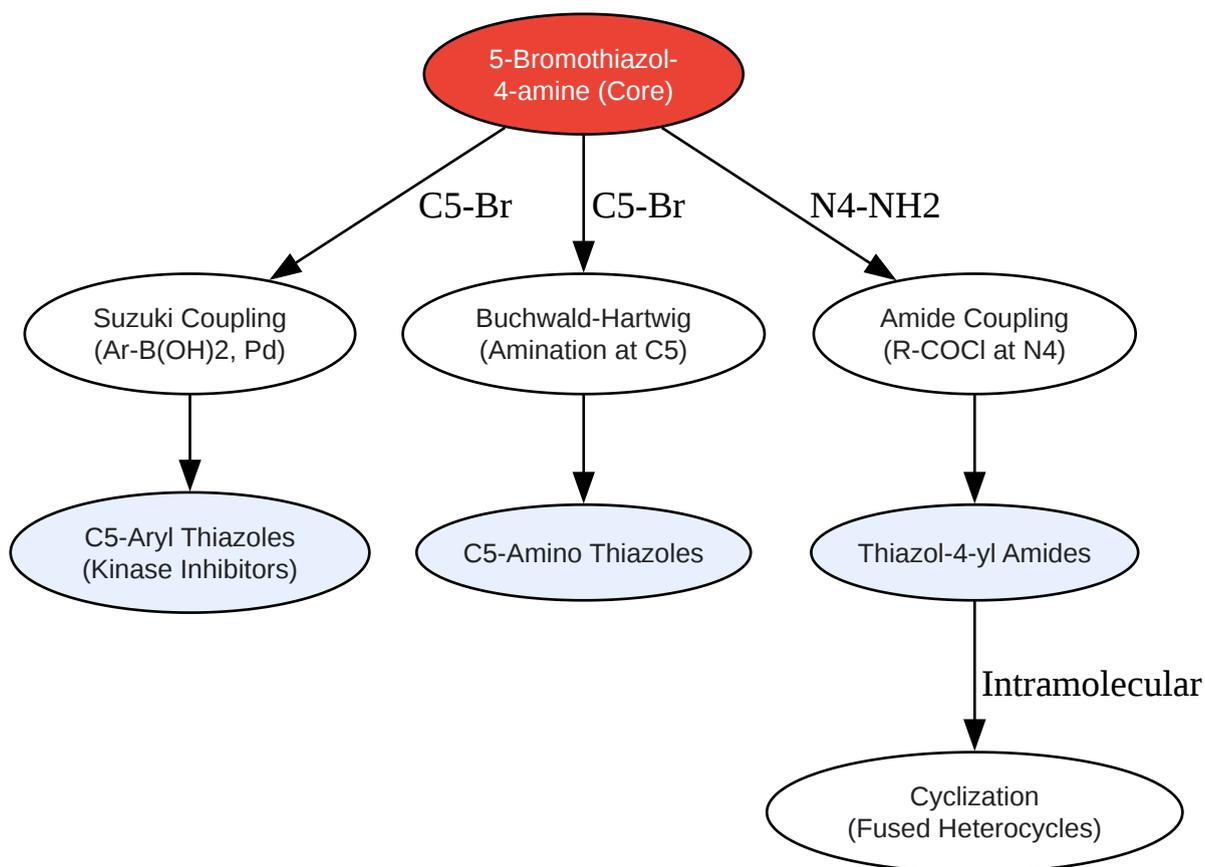
Visualization: Synthesis & Reactivity Logic

The following diagrams illustrate the synthesis workflow and the reactivity profile of the scaffold.



[Click to download full resolution via product page](#)

Caption: Figure 1.^{[1][2]} Optimized synthetic pathway utilizing the Curtius rearrangement and late-stage bromination to access the target salt.



[Click to download full resolution via product page](#)

Caption: Figure 2.[1] Reactivity profile. The C5-Br bond serves as the primary handle for cross-coupling, while the N4-amine allows for amide formation.

Medicinal Chemistry Applications

The **5-bromothiazol-4-amine** scaffold is a "Privileged Structure" in the design of kinase inhibitors where the common 2-amino geometry does not fit the ATP-binding pocket.[1]

Case Study: CDK and GSK-3 Inhibitors

In many kinase inhibitors (e.g., aminothiazoles targeting CDK2 or GSK-3beta), the thiazole ring acts as a linker.[1]

- The 2-Amino Constraint: The 2-aminothiazole directs substituents at a specific angle ().[1]
- The 4-Amino Advantage: Using the 4-amino isomer alters the vector of the substituents, potentially accessing different hydrophobic pockets (e.g., the "back pocket" of the kinase) or avoiding steric clashes with the gatekeeper residue.
- Mechanism: The C5-Br allows for the attachment of an aryl "head" group via Suzuki coupling, while the C4-amine binds to the hinge region of the kinase via hydrogen bonding.

Handling & Stability (Safety)

- Storage: Store strictly as the HCl or HBr salt at -20°C. The free base degrades rapidly in air (oxidation/polymerization).
- Tautomerism: In solution (especially water), 4-aminothiazoles can exist in imino forms, complicating NMR interpretation. Always use DMSO-
for characterization.[1]
- Safety: Halogenated thiazoles can be skin sensitizers.[1] Use double gloving and handle in a fume hood.

References

- Synthesis of 4-Aminothiazoles
 - Title: "Studies of Cyanamide Derivatives. Part 109."
 - Source: Bulletin of the Chemical Society of Japan, 1983.[3]
 - URL:[[Link](#)]
- Bromination Methodology
 - Title: "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin"
 - Source: Journal of Organic Chemistry, 2017.[4]
 - URL:[[Link](#)]
- Instability of 4-Aminothiazole
 - Title: "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase"
 - Source: Beilstein Journal of Organic Chemistry, 2009.
 - URL:[[Link](#)]
- Medicinal Chemistry Context
 - Title: "Thiazole Deriv"
 - Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.
 - URL:[[Link](#)][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Welcome To Hyma Synthesis Pvt. Ltd \[hymasynthesis.com\]](#)

- [2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. academic.oup.com \[academic.oup.com\]](#)
- [4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Definitive Technical Guide: 5-Bromothiazol-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b569822#5-bromothiazol-4-amine-iupac-name\]](https://www.benchchem.com/product/b569822#5-bromothiazol-4-amine-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com